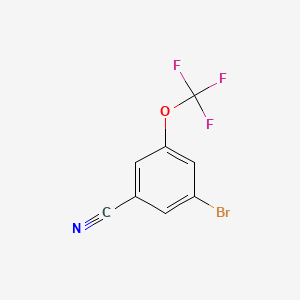

3-Bromo-5-(trifluoromethoxy)benzonitrile

Description

3-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 914635-52-2) is a halogenated aromatic compound featuring a bromine atom at the 3-position, a trifluoromethoxy (-OCF₃) group at the 5-position, and a nitrile (-CN) substituent at the benzonitrile core. Its molecular formula is C₈H₃BrF₃NO, with a molecular weight of 266.017 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, such as inhibitors targeting enzymes like MbtI in Mycobacterium tuberculosis . Its structural rigidity and electron-withdrawing groups make it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPKERBGCBHRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660162 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-52-2 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethoxy)benzonitrile typically involves the bromination of 5-(trifluoromethoxy)benzonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Coupling Reactions: Palladium catalysts are often used in coupling reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)benzonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances the electronic properties of the molecule, making it particularly useful for creating compounds with specific reactivity profiles. It is commonly employed in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to diverse substituted benzonitriles.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

Biological Applications

The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. Its unique functional groups may enhance binding affinity and stability when interacting with biological targets. Notable applications include:

- Drug Development : Research into the therapeutic properties of derivatives of this compound has indicated potential applications in developing new pharmaceuticals targeting various diseases.

- Biologically Active Molecules : It is used in synthesizing biologically active molecules for research purposes, particularly in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials with unique properties. The compound's ability to undergo various transformations makes it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Electron-Withdrawing Effects :

- The trifluoromethoxy group (-OCF₃) in this compound provides stronger electron-withdrawing effects compared to -CF₃ or -OCH₃ , enhancing electrophilic aromatic substitution reactivity .

- Fluorine substituents (e.g., 3-Bromo-5-fluorobenzonitrile) increase metabolic stability in drug candidates but reduce cross-coupling efficiency compared to bromine .

Synthetic Utility :

- Bromine at the 3-position facilitates Suzuki-Miyaura couplings with boronic acids, as demonstrated in the synthesis of MbtI inhibitors .

- Chlorine analogues (e.g., 3-Chloro-5-(trifluoromethoxy)benzonitrile) exhibit lower reactivity in cross-coupling due to weaker C–Cl bond polarization .

Biological Activity :

- Derivatives with -OCF₃ (e.g., this compound) show enhanced binding to hydrophobic enzyme pockets compared to -OCH₃ variants .

- Trifluoromethyl (-CF₃) analogues are preferred in positron emission tomography (PET) ligands due to their lipophilicity and stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 245–250 (decomposes) | 85–89 | 2.81 | 0.1 (DMSO) |

| 3-Bromo-5-(trifluoromethyl)benzonitrile | 230–235 | 72–75 | 3.12 | 0.05 (DMSO) |

| 3-Chloro-5-(trifluoromethoxy)benzonitrile | N/A | 90–94 | 2.45 | 0.3 (THF) |

Key Observations :

- The trifluoromethoxy group increases hydrophobicity (LogP = 2.81) compared to -CF₃ (LogP = 3.12), but the latter exhibits lower solubility due to steric bulk .

- Chlorinated analogues display higher solubility in polar solvents like THF, aligning with their reduced LogP values .

Reactivity in Cross-Coupling Reactions

Table 3: Reaction Yields in Suzuki-Miyaura Couplings

| Compound Name | Boronic Acid Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| This compound | (5-(methoxycarbonyl)furan-2-yl) | Pd(dppf)Cl₂, microwave | 82 |

| 3-Bromo-5-(trifluoromethyl)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄, CuI | 65 |

| 3-Bromo-5-fluorobenzonitrile | Pyridinylboronic acid | PdCl₂(dtbpf), K₂CO₃ | 48 |

Biological Activity

3-Bromo-5-(trifluoromethoxy)benzonitrile is a compound that falls within the category of benzonitriles, characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of bioactive molecules that interact with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄BrF₃N, with a molecular weight of approximately 250.02 g/mol. The structural characteristics include:

- Bromine (Br) at the third carbon

- Trifluoromethoxy (-CF₃O) group at the fifth carbon

- Nitrile (-C≡N) functional group attached to the first carbon

These features contribute to the compound's unique properties, such as high lipophilicity, which influences its solubility and reactivity in various chemical environments .

The biological activity of this compound is largely attributed to its structural components. The trifluoromethyl group enhances binding affinity and selectivity for target proteins by forming strong interactions due to its electron-withdrawing nature. This modification can improve pharmacokinetic properties, potentially leading to enhanced biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Enhanced enzyme inhibition |

| 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | Chlorine instead of bromine | Varying biological activity |

| 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | Different amino positioning | Variation in steric hindrance |

Case Studies and Research Findings

Research studies highlight that compounds with trifluoromethyl groups often exhibit improved metabolic stability and increased aqueous solubility. For example, a study on related benzonitriles indicated that the inclusion of polar functionalities could significantly enhance biological activity while maintaining favorable solubility profiles .

A relevant case study demonstrated that a derivative with a trifluoromethyl group showed four-fold greater activity against certain parasites compared to its non-fluorinated counterparts . This finding underscores the potential for this compound to exhibit similar enhancements in biological activity.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-Bromo-5-(trifluoromethoxy)benzonitrile?

- Methodological Answer : The compound's molecular formula is C₈H₃BrF₃NO, with a molecular weight of 274.01 g/mol. Key structural features include a bromine atom at the 3-position and a trifluoromethoxy group at the 5-position of the benzonitrile core. The electron-withdrawing nature of the trifluoromethoxy group (σₚ = 0.35) and bromine (σₚ = 0.26) significantly influence its reactivity. Computational modeling (e.g., DFT calculations) can predict bond angles and electrostatic potential surfaces .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : A two-step approach is common:

Halogenation : Bromination of 5-(trifluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation in CCl₄).

Functionalization : Suzuki-Miyaura coupling with boronic acids (e.g., aryl or heteroaryl boronic acids) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .

Note : Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Follow SDS guidelines for brominated aromatics:

- Storage : Inert atmosphere (N₂/Ar), dark glass bottles at -20°C to prevent photodegradation.

- Safety Codes : Use PPE (gloves, goggles), and adhere to P301+P310 (ingestion response) and P501 (waste disposal) protocols. Avoid contact with reducing agents to prevent HBr release .

Advanced Research Questions

Q. How does the trifluoromethoxy group affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group enhances electrophilicity at the para-position due to its strong -I effect. In Pd-catalyzed couplings, this directs oxidative addition to the bromine site while stabilizing transition states. Kinetic studies (e.g., Hammett plots) show a linear free-energy relationship (ρ = +1.2) for aryl halide reactivity .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ = -58 ppm for CF₃O) and ¹H NMR (δ = 7.8–8.2 ppm for aromatic protons).

- IR : C≡N stretch at ~2230 cm⁻¹; CF₃O absorption at 1280–1300 cm⁻¹ .

- Mass Spectrometry : Exact mass (m/z 273.9382 [M]⁺) with isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Can this compound undergo photocatalytic fragmentation, and what intermediates form?

- Methodological Answer : Under visible-light irradiation with organic photosensitizers (e.g., Eosin Y), single-electron reduction triggers C-Br bond cleavage, generating benzonitrile and fluorophosgene (COF₂). Time-resolved spectroscopy (fs-TAS) confirms a charge-transfer complex intermediate .

Q. What strategies mitigate competing side reactions during functionalization?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize ionic intermediates.

- Temperature Control : Lower temperatures (0–25°C) reduce CN group hydrolysis.

- Protecting Groups : Temporarily protect the nitrile as a silyl ether (e.g., TMS-CN) during harsh reactions .

Key Considerations for Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.